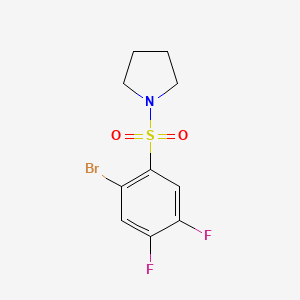
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine
Overview
Description
“1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine” is a chemical compound with diverse applications in scientific research. It is also known by its CAS number: 1229294-17-0 .
Molecular Structure Analysis
The molecular formula of “1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine” is C10H10BrF2NO2S . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S).Scientific Research Applications
Pharmacology
In pharmacology, this compound’s pyrrolidine ring is a common feature in bioactive molecules with target selectivity . The pyrrolidine scaffold is valued for its ability to efficiently explore the pharmacophore space due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This makes it a candidate for the development of new drugs with specific biological profiles.
Organic Synthesis
Organic synthesis can benefit from the use of this compound as a building block for constructing complex molecules. Its reactive sulfonyl group paired with the bromo-difluorophenyl moiety can act as a key intermediate in various synthetic routes, potentially leading to the development of new synthetic methodologies .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure can be utilized to design and synthesize novel therapeutic agents. The pyrrolidine core is particularly significant in medicinal chemistry for its presence in many biologically active compounds, which can be modified to enhance drug properties such as potency, selectivity, and pharmacokinetics .
Chemical Biology
The compound’s unique structure could be used in chemical biology to study protein interactions and enzyme inhibition. Its ability to bind selectively to biological targets makes it a useful tool for probing biological systems and understanding disease mechanisms .
Materials Science
In materials science, the compound could be explored for its potential use in creating new materials with specific properties. The bromo and difluorophenyl groups may allow for the introduction of this compound into polymers or coatings to impart desired characteristics such as increased resistance to degradation or improved mechanical strength .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could serve as a standard or reagent in the development of new analytical methods. Its distinct chemical structure allows for its use in chromatography, spectroscopy, and other analytical techniques to identify or quantify substances .
Mechanism of Action
Pyrrolidine Ring
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold in drug discovery and is found in many biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Safety and Hazards
properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO2S/c11-7-5-8(12)9(13)6-10(7)17(15,16)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGWZMJRTLFBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)




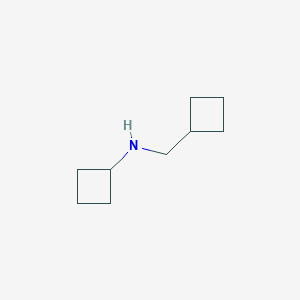

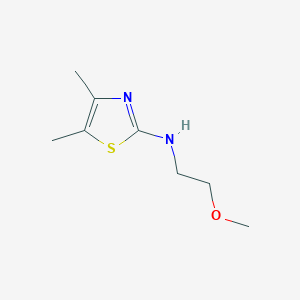
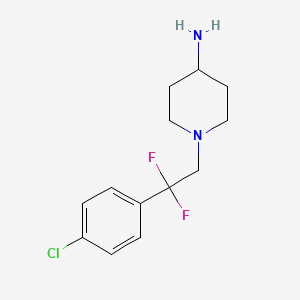
![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)

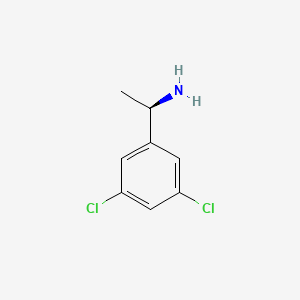
![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)